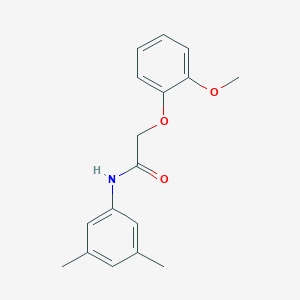
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one, also known as MTZ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. MTZ has a unique structure that makes it an attractive candidate for use in a variety of scientific investigations. In
作用機序
The mechanism of action of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, and acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has also been shown to modulate the activity of certain signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one can inhibit the activity of tyrosinase and acetylcholinesterase, as well as modulate the activity of certain signaling pathways. In vivo studies have demonstrated that 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one can have analgesic and anticonvulsant effects, as well as anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its unique structure, its ability to inhibit the activity of certain enzymes, and its potential as an analgesic and anticonvulsant. However, there are also limitations to the use of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one, including its potential use as an anti-inflammatory and anti-tumor agent, its ability to modulate certain signaling pathways, and its potential as an analgesic and anticonvulsant. Further research is also needed to fully understand the mechanism of action of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one and to explore its potential as a therapeutic agent in various fields of research.
In conclusion, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that has been widely studied for its potential applications in various fields of research. Its unique structure, ability to inhibit the activity of certain enzymes, and potential as an analgesic and anticonvulsant make it an attractive candidate for further investigation. Further research is needed to fully understand the mechanism of action of 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one and to explore its potential as a therapeutic agent in various fields of research.
合成法
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction between 2-phenylethylamine and 2-methyl-2-thiazoline-4-one. The reaction is typically carried out under basic conditions, with the addition of a suitable solvent such as ethanol or methanol. The resulting product is then purified using various techniques, including recrystallization or column chromatography.
科学的研究の応用
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In biochemistry, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been studied for its ability to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. In pharmacology, 2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one has been investigated for its potential as an analgesic and anticonvulsant.
特性
製品名 |
2-Methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C12H15NOS |
分子量 |
221.32 g/mol |
IUPAC名 |
2-methyl-2-(2-phenylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H15NOS/c1-12(13-11(14)9-15-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
InChIキー |
GMHZZGWYGNQZAL-UHFFFAOYSA-N |
SMILES |
CC1(NC(=O)CS1)CCC2=CC=CC=C2 |
正規SMILES |
CC1(NC(=O)CS1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)

![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)



![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)